molecular formula C12H18Cl2N2O B2488727 4-Phenyloxane-4-carboximidamide dihydrochloride CAS No. 2138213-54-2

4-Phenyloxane-4-carboximidamide dihydrochloride

Cat. No.: B2488727
CAS No.: 2138213-54-2
M. Wt: 277.19
InChI Key: WBKZQRBDNOUTND-UHFFFAOYSA-N
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Description

4-Phenyloxane-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C12H16N2O.2ClH. It is a derivative of oxane, featuring a phenyl group and a carboximidamide group. This compound is typically found in a powdered form and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyloxane-4-carboximidamide dihydrochloride involves several steps. One common method includes the reaction of 4-phenyloxane with cyanamide under acidic conditions to form the carboximidamide group. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxane-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyloxane-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyloxane-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyloxane-4-carboxamide
  • 4-Phenyloxane-4-carboxylic acid
  • 4-Phenyloxane-4-carboxylate

Uniqueness

4-Phenyloxane-4-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and solubility, making it more suitable for certain applications .

Properties

IUPAC Name

4-phenyloxane-4-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H3,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKZQRBDNOUTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138213-54-2
Record name 4-phenyloxane-4-carboximidamide dihydrochloride
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